Regulatory Differentiation: 1-Phenyl-1-penten-3-one FEMA GRAS Inclusion vs. Non-GRAS Structural Analogs in Flavor Applications
1-Phenyl-1-penten-3-one is explicitly included in the FEMA GRAS assessment of aromatic substituted ketones as a flavoring substance, establishing a documented regulatory pathway for food and flavor industry applications [1]. In contrast, the methyl homolog trans-4-phenyl-3-buten-2-one (benzylideneacetone, CAS 1896-62-4) is not listed in this FEMA GRAS assessment. The saturated analog 1-phenylpentan-3-one (CAS 20795-51-1) is also absent from this GRAS evaluation. For industrial flavor house procurement, selecting 1-phenyl-1-penten-3-one ensures access to a pre-evaluated substance with established use parameters, whereas substitution with unlisted analogs would require de novo safety evaluation and regulatory filing, increasing time-to-market and compliance burden.
| Evidence Dimension | FEMA GRAS inclusion status |
|---|---|
| Target Compound Data | Included in FEMA GRAS 21 assessment; FEMA Number not assigned but evaluated within aromatic substituted ketone group |
| Comparator Or Baseline | trans-4-Phenyl-3-buten-2-one (benzylideneacetone): Not listed in FEMA GRAS assessment for this category; 1-phenylpentan-3-one: Not listed |
| Quantified Difference | Qualitative binary: GRAS-evaluated vs. not evaluated within this framework |
| Conditions | Regulatory assessment as published in Food and Chemical Toxicology (2007) Vol. 45, pp. 171-201 |
Why This Matters
Procurement of a FEMA GRAS-evaluated compound eliminates the need for de novo safety submissions in flavor applications, reducing regulatory timeline and compliance costs.
- [1] Adams TB, McGowen MM, Williams MC, et al. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology. 2007;45(2):171-201. View Source
